molecular formula C5H11ClFNO B13483078 3-Fluoropiperidin-2-ol hydrochloride

3-Fluoropiperidin-2-ol hydrochloride

Katalognummer: B13483078
Molekulargewicht: 155.60 g/mol
InChI-Schlüssel: SRJRUDKDOLLUCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoropiperidin-2-ol hydrochloride is a fluorinated piperidine derivative. It is a compound of interest in various fields of scientific research due to its unique chemical properties and potential applications in medicinal chemistry and other industries. The presence of a fluorine atom in the piperidine ring significantly alters its chemical behavior, making it a valuable building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropiperidin-2-ol hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the selective fluorination of piperidine using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced fluorinating agents and catalysts can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoropiperidin-2-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Fluoropiperidin-2-ol hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of fluorinated analogs of biologically active molecules.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved properties.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Fluoropiperidin-2-ol hydrochloride involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Fluoropiperidine hydrochloride
  • 4,4-Difluoropiperidine hydrochloride
  • 3,3-Difluoropyrrolidine hydrochloride
  • 4-(Trifluoromethyl)piperidine hydrochloride

Uniqueness

3-Fluoropiperidin-2-ol hydrochloride is unique due to the presence of both a fluorine atom and a hydroxyl group in the piperidine ring. This combination imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications .

Eigenschaften

Molekularformel

C5H11ClFNO

Molekulargewicht

155.60 g/mol

IUPAC-Name

3-fluoropiperidin-2-ol;hydrochloride

InChI

InChI=1S/C5H10FNO.ClH/c6-4-2-1-3-7-5(4)8;/h4-5,7-8H,1-3H2;1H

InChI-Schlüssel

SRJRUDKDOLLUCL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(NC1)O)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.